

X-ray crystallography data for 2-amino-6-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 2-amino-6-(trifluoromethyl)benzoic
Acid

Cat. No.: B2823527

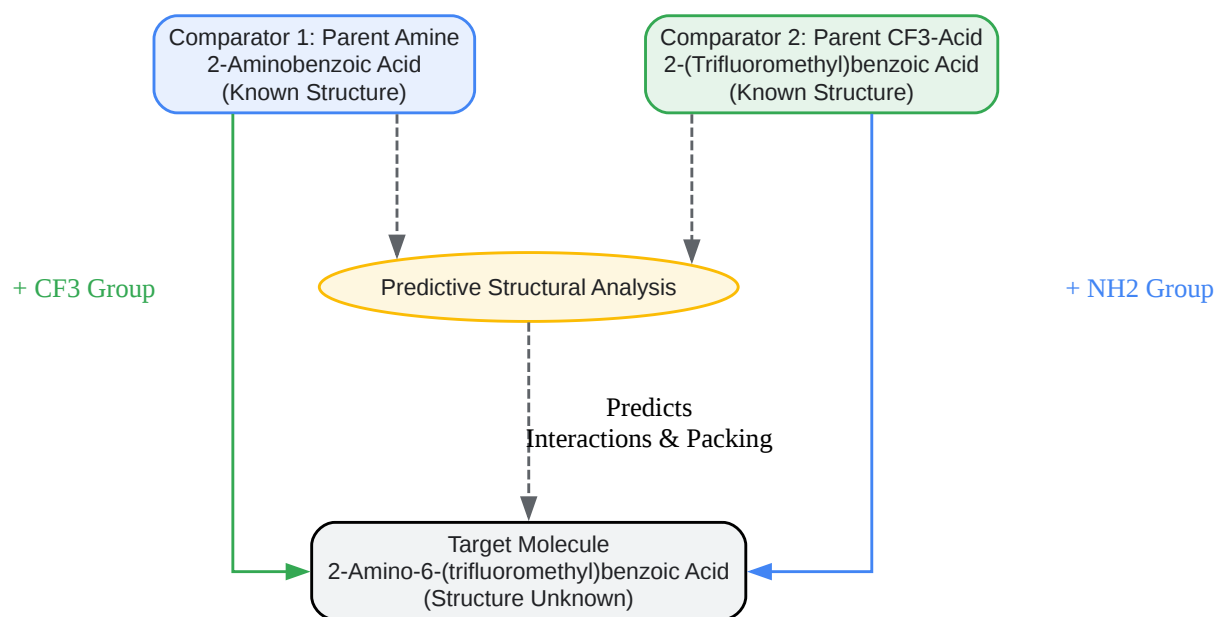
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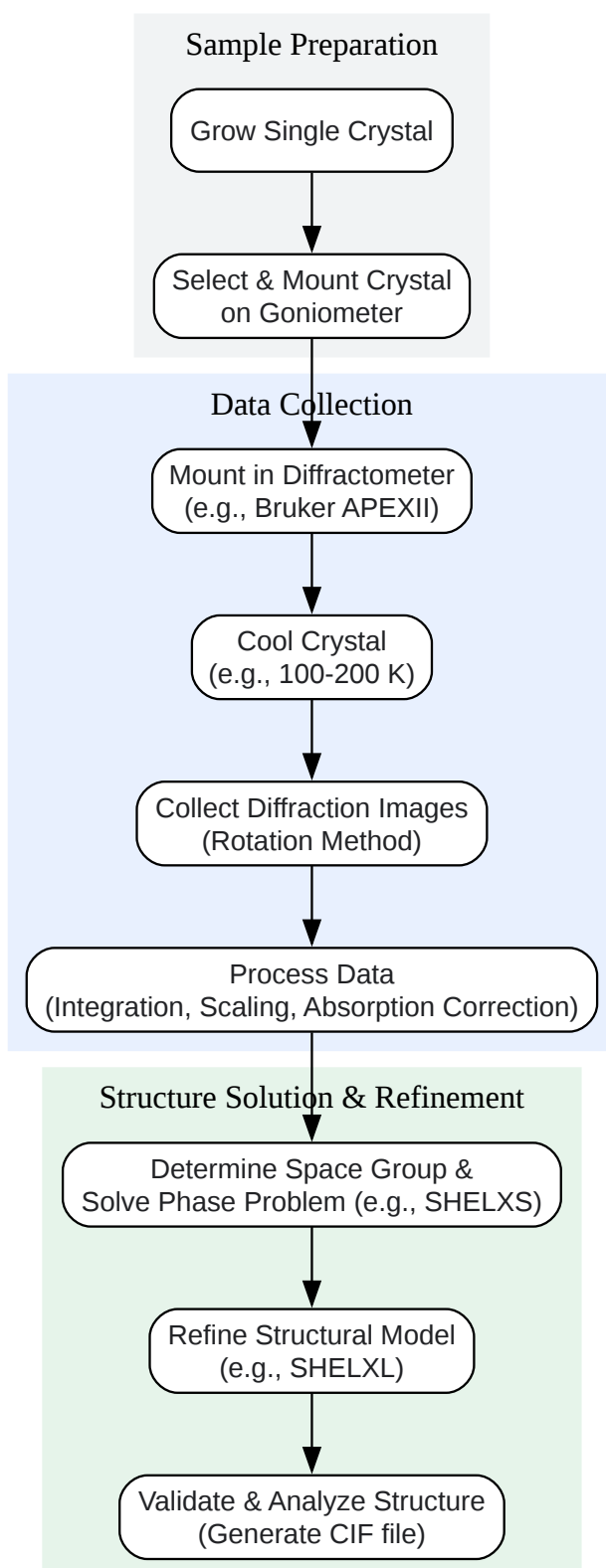
The Comparative Landscape: Building a Predictive Model

To understand **2-amino-6-(trifluoromethyl)benzoic acid**, we must first analyze the steric and electronic contributions of its key functional groups. The ortho-positioning of both the -NH_2 and -CF_3 groups relative to the carboxylic acid presents a sterically crowded environment that will heavily influence intermolecular interactions.

Our comparative analysis is therefore built on two foundational pillars:

- **2-Aminobenzoic Acid (Anthranilic Acid):** This molecule reveals the fundamental hydrogen bonding patterns driven by the interplay between an amino group and a carboxylic acid group on a benzene ring.
- **2-(Trifluoromethyl)benzoic Acid:** This analog demonstrates how a bulky, electron-withdrawing -CF_3 group dictates crystal packing and participates in weaker intermolecular interactions.





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